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Compound of Interest

Compound Name: (1R,2R)-2-Aminocyclohexanol

Cat. No.: B150853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(1R,2R)-2-Aminocyclohexanol hydrochloride is a chiral amino alcohol that serves as a

versatile building block in modern organic synthesis. Its rigid cyclohexane backbone and vicinal

amino and hydroxyl functional groups, with a defined trans-stereochemistry, make it a valuable

asset in the construction of complex chiral molecules. This document provides detailed

application notes and experimental protocols for the preparation and utilization of (1R,2R)-2-
aminocyclohexanol hydrochloride, particularly in the realms of asymmetric synthesis and as a

key intermediate in the development of pharmaceuticals.

The hydrochloride salt form enhances the compound's stability and water solubility, facilitating

its handling and use in various reaction conditions.[1] It is primarily utilized as a precursor for

chiral ligands and auxiliaries that induce stereoselectivity in chemical reactions, leading to the

desired enantiomer of a target molecule.

Physicochemical Data
A summary of the key physicochemical properties of (1R,2R)-2-Aminocyclohexanol
hydrochloride is provided in the table below.
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Property Value

CAS Number 13374-31-7

Molecular Formula C₆H₁₄ClNO

Molecular Weight 151.63 g/mol

Appearance White to off-white crystalline solid

Melting Point 134-138 °C[1]

Optical Purity Enantiomeric excess: ≥98.0%

Storage Temperature 2-8°C

Preparation of (1R,2R)-2-Aminocyclohexanol
Hydrochloride
A practical and scalable enantioselective synthesis of (1R,2R)-2-aminocyclohexanol
hydrochloride can be achieved through the asymmetric ring-opening of cyclohexene oxide. The

following protocol is adapted from a literature procedure describing a highly efficient method.

Experimental Protocol: Enantioselective Synthesis
This protocol involves a two-step process: the catalytic asymmetric ring-opening of

cyclohexene oxide with a carbamate nucleophile, followed by hydrolysis to yield the free amino

alcohol, which is then converted to its hydrochloride salt.

Step 1: Catalytic Asymmetric Ring-Opening

Materials:

Cyclohexene oxide

Phenyl carbamate

Oligomeric (salen)Co-OTf catalyst

Acetonitrile (anhydrous)
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Standard glassware for inert atmosphere reactions

Procedure:

To a flame-dried reaction vessel under an inert atmosphere, add the oligomeric (salen)Co-

OTf catalyst (0.5 mol%).

Add anhydrous acetonitrile, followed by phenyl carbamate (1.0 equivalent).

Add cyclohexene oxide (1.2 equivalents) to the stirred solution.

Heat the reaction mixture to 50 °C and stir for 24 hours, monitoring the reaction progress

by TLC or GC.

Upon completion, cool the reaction mixture to room temperature.

Step 2: Hydrolysis and Salt Formation

Materials:

Reaction mixture from Step 1

Potassium hydroxide (KOH)

Ethanol

Water

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)

Diethyl ether

Brine

Procedure:

To the crude reaction mixture, add a solution of potassium hydroxide in ethanol/water.

Heat the mixture to reflux and stir for 4-6 hours to effect hydrolysis of the carbamate.
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Cool the mixture and extract with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

filter.

Concentrate the filtrate under reduced pressure to obtain the crude (1R,2R)-2-
aminocyclohexanol.

Dissolve the crude amino alcohol in a minimal amount of a suitable solvent (e.g., diethyl

ether or isopropanol).

Slowly add a solution of HCl in the same solvent with stirring to precipitate the

hydrochloride salt.

Collect the white precipitate by filtration, wash with cold solvent, and dry under vacuum to

yield (1R,2R)-2-aminocyclohexanol hydrochloride.

Quantitative Data for Preparation
Parameter Value

Catalyst Loading 0.5 mol%

Reaction Temperature 50 °C

Reaction Time 24 h

Isolated Yield
High (specific yield depends on scale and

purification)

Enantiomeric Excess (ee) >99%

Synthesis Workflow Diagram
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Preparation of (1R,2R)-2-Aminocyclohexanol Hydrochloride

Cyclohexene Oxide + Phenyl Carbamate Asymmetric Ring-Opening
(Oligomeric (salen)Co-OTf catalyst, 50°C) Protected Amino Alcohol Hydrolysis

(KOH, EtOH/H₂O) (1R,2R)-2-Aminocyclohexanol Salt Formation
(HCl)

(1R,2R)-2-Aminocyclohexanol
Hydrochloride

Click to download full resolution via product page

Caption: Workflow for the enantioselective synthesis of (1R,2R)-2-Aminocyclohexanol
Hydrochloride.

Uses of (1R,2R)-2-Aminocyclohexanol
Hydrochloride
As a Chiral Auxiliary in Asymmetric Synthesis
(1R,2R)-2-Aminocyclohexanol is a precursor to valuable chiral auxiliaries, most notably

oxazolidinones. These auxiliaries are temporarily incorporated into a prochiral substrate to

direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved

and recovered. A common application is in the diastereoselective alkylation of enolates.

4.1.1. Representative Protocol: Asymmetric Alkylation of an Oxazolidinone Auxiliary

This protocol is based on the well-established Evans' asymmetric alkylation methodology and

is representative of how a chiral auxiliary derived from (1R,2R)-2-aminocyclohexanol would

be used.

Step 1: Formation of the N-Acyl Oxazolidinone

React (1R,2R)-2-aminocyclohexanol with a suitable reagent (e.g., phosgene or a

phosgene equivalent) to form the corresponding oxazolidinone.

Acylate the oxazolidinone with an acyl chloride or anhydride (e.g., propionyl chloride) in

the presence of a base (e.g., n-butyllithium or triethylamine) to form the N-acyl
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oxazolidinone.

Step 2: Diastereoselective Alkylation

Dissolve the N-acyl oxazolidinone in an anhydrous aprotic solvent (e.g., THF) and cool to

-78 °C under an inert atmosphere.

Add a strong base, such as lithium diisopropylamide (LDA) or sodium

bis(trimethylsilyl)amide (NaHMDS), to generate the corresponding (Z)-enolate.

Add the alkylating agent (e.g., benzyl bromide or allyl iodide) and allow the reaction to

proceed at low temperature.

Quench the reaction with a saturated aqueous solution of ammonium chloride and warm

to room temperature.

Extract the product with an organic solvent, dry the organic layer, and purify by

chromatography.

Step 3: Cleavage of the Chiral Auxiliary

Dissolve the alkylated product in a mixture of THF and water.

Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at 0 °C to cleave the auxiliary.

Work up the reaction to isolate the chiral carboxylic acid and recover the chiral auxiliary.

4.1.2. Quantitative Data for Asymmetric Alkylation

The following data is representative of the high stereoselectivity achieved using oxazolidinone

auxiliaries derived from chiral amino alcohols in asymmetric alkylation reactions.[2]
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Electrophile
Diastereomeric Excess
(de)

Isolated Yield

Methyl Iodide >99% 70%

Benzyl Bromide >99% 80%

Allyl Iodide >99% 73%

4.1.3. Asymmetric Alkylation Workflow Diagram

Asymmetric Alkylation using a Chiral Auxiliary

N-Acyl Oxazolidinone
(from (1R,2R)-2-Aminocyclohexanol)
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(LDA or NaHMDS, -78°C) (Z)-Enolate Alkylation

(R-X, -78°C) Diastereomerically Enriched Product Auxiliary Cleavage
(LiOH, H₂O₂)

Chiral Carboxylic Acid
+ Recovered Auxiliary
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Caption: General workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.

Intermediate in Drug Development
Chiral 1,2-amino alcohols are crucial structural motifs in many pharmaceuticals. (1R,2R)-2-
Aminocyclohexanol and its derivatives can serve as key intermediates in the synthesis of

complex drug molecules. A prominent example is the synthesis of the antiviral drug Oseltamivir

(Tamiflu®), where a key step involves the creation of a vicinal amino alcohol functionality on a

cyclohexene ring.

4.2.1. Application in the Synthesis of an Oseltamivir Precursor

The core of Oseltamivir contains a trans-amino alcohol moiety on a functionalized cyclohexene

ring. Syntheses of Oseltamivir often involve the asymmetric opening of a meso-aziridine or

epoxide, a reaction where chiral ligands derived from amino alcohols can be employed to
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control the stereochemistry. The resulting amino alcohol is then further elaborated to the final

drug molecule.

4.2.2. Representative Protocol: Asymmetric Aziridine Ring-Opening

This protocol illustrates a key transformation in the synthesis of an Oseltamivir precursor,

highlighting the importance of the chiral amino alcohol structure.

Materials:

A suitable meso-aziridine on a cyclohexene scaffold

A nucleophile (e.g., trimethylsilyl azide)

A chiral catalyst system (e.g., a chiral Lewis acid or a transition metal complex with a chiral

ligand)

Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral catalyst in

the anhydrous solvent.

Add the meso-aziridine substrate to the catalyst solution.

Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -20 °C).

Slowly add the nucleophile to the reaction mixture.

Stir the reaction until completion, monitoring by TLC or LC-MS.

Quench the reaction and perform an aqueous workup.

Purify the resulting chiral amino azide or amino alcohol derivative by column

chromatography.

4.2.3. Signaling Pathway/Logical Relationship Diagram
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Role in Drug Development (Oseltamivir Synthesis)
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Caption: Logical relationship of (1R,2R)-2-Aminocyclohexanol in the synthesis of Oseltamivir.

Safety Information

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b150853?utm_src=pdf-body-img
https://www.benchchem.com/product/b150853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(1R,2R)-2-Aminocyclohexanol hydrochloride is irritating to the eyes, respiratory system, and

skin.[1] Standard laboratory safety precautions should be followed, including the use of

personal protective equipment such as safety glasses, gloves, and a lab coat. Handle in a well-

ventilated area. In case of contact with eyes, rinse immediately with plenty of water and seek

medical advice.[1]

Conclusion
(1R,2R)-2-Aminocyclohexanol hydrochloride is a valuable and versatile chiral building block

for researchers in organic synthesis and drug development. Its straightforward preparation in

high enantiopurity and its utility as a precursor for effective chiral auxiliaries and ligands make it

an important tool for the stereocontrolled synthesis of complex molecules. The protocols and

data presented in these application notes provide a foundation for its successful application in

the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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